molecular formula C13H15N3O3 B5068354 ethyl 3-amino-5-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate

ethyl 3-amino-5-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B5068354
M. Wt: 261.28 g/mol
InChI Key: VJVUMDPQZPJORI-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an amino group, a methoxyphenyl group, and an ester functional group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-5-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate hydrazine derivatives with β-keto esters. One common method includes the reaction of 3-methoxybenzoyl hydrazine with ethyl acetoacetate under acidic or basic conditions to form the desired pyrazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction temperature is maintained between 60-80°C to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-5-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-amino-5-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Industry: Utilized in the development of agrochemicals and dyes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-amino-5-phenyl-1H-pyrazole-4-carboxylate: Lacks the methoxy group, which may affect its reactivity and biological activity.

    Ethyl 3-amino-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate: Similar structure but with the methoxy group at a different position, potentially altering its properties.

    Ethyl 3-amino-5-(3-chlorophenyl)-1H-pyrazole-4-carboxylate: Contains a chloro group instead of a methoxy group, which can significantly change its chemical behavior and applications.

Uniqueness

Ethyl 3-amino-5-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate is unique due to the specific positioning of the methoxy group, which can influence its electronic properties and reactivity. This makes it a valuable compound for targeted synthesis and applications in various fields.

Properties

IUPAC Name

ethyl 3-amino-5-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-3-19-13(17)10-11(15-16-12(10)14)8-5-4-6-9(7-8)18-2/h4-7H,3H2,1-2H3,(H3,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJVUMDPQZPJORI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1N)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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